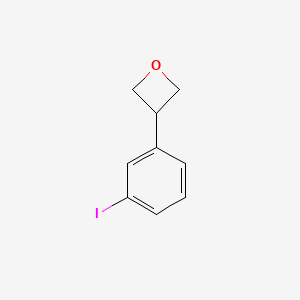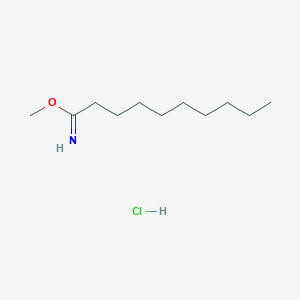
Methyl decanimidate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl decanimidate hydrochloride is a chemical compound with a unique structure that has garnered interest in various scientific fields
Preparation Methods
The synthesis of methyl decanimidate hydrochloride typically involves the reaction of methylamine with decanoic acid under specific conditions. The process can be carried out in a laboratory setting using standard organic synthesis techniques. Industrial production methods may involve more advanced techniques to ensure high yield and purity. For instance, the reaction might be catalyzed by specific catalysts and conducted under controlled temperature and pressure conditions to optimize the production process .
Chemical Reactions Analysis
Methyl decanimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. It can be catalyzed by acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl decanimidate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It may be explored for its potential therapeutic effects and as a component in drug formulations.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of methyl decanimidate hydrochloride involves its interaction with specific molecular targets. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl decanimidate hydrochloride can be compared with other similar compounds such as methylamine hydrochloride and decanoic acid derivatives. These compounds share some structural similarities but differ in their specific properties and applications. This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable tool for researchers and industry professionals alike.
Properties
Molecular Formula |
C11H24ClNO |
|---|---|
Molecular Weight |
221.77 g/mol |
IUPAC Name |
methyl decanimidate;hydrochloride |
InChI |
InChI=1S/C11H23NO.ClH/c1-3-4-5-6-7-8-9-10-11(12)13-2;/h12H,3-10H2,1-2H3;1H |
InChI Key |
GSWJWHRVLOSTHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=N)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



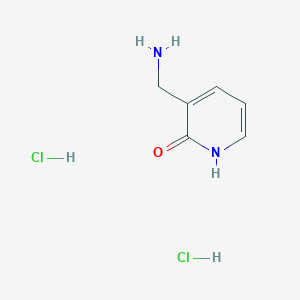
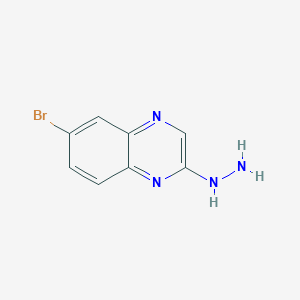

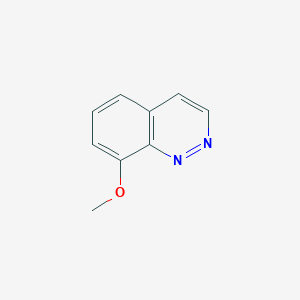
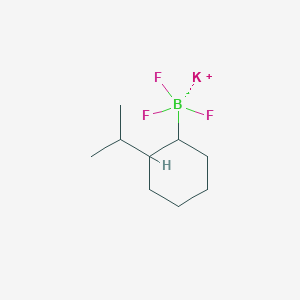
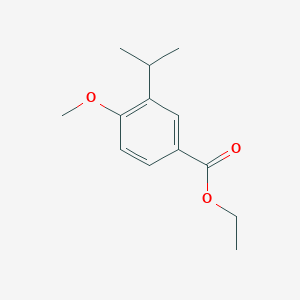

![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12955199.png)

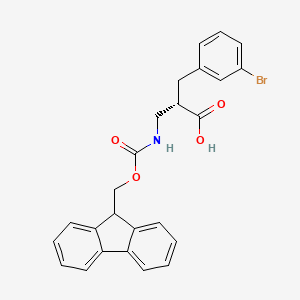
![tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12955232.png)
![4-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B12955249.png)
